molecular formula C20H22F3N7OS B607617 GDC-0339 CAS No. 1428569-85-0

GDC-0339

カタログ番号: B607617
CAS番号: 1428569-85-0
分子量: 465.5 g/mol
InChIキー: NHXVGMQFCYBLTL-ZWNOBZJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

GDC-0339の合成には、ジアミノピラゾールコア構造の形成を含む、複数のステップが含まれます。合成経路は、通常、重要な中間体の調製から始まり、特定の反応条件下でそれらをカップリングします。 例えば、そのステップの1つは、制御された温度とpH条件下で、ピラゾール誘導体をアミンと反応させることを含みます .

工業的生産方法

This compoundの工業的生産は、高収率と高純度を確保するために、合成経路の最適化を必要とする可能性があります。 これには、反応条件のスケールアップ、効率的な触媒の使用、および結晶化やクロマトグラフィーなどの精製技術の採用が含まれます .

生物活性

GDC-0339 is a small molecule pan-Pim kinase inhibitor that has been developed primarily for the treatment of multiple myeloma. Its biological activity is characterized by its ability to inhibit the Pim kinase family, which includes Pim-1, Pim-2, and Pim-3, all of which are serine/threonine kinases involved in cell survival and proliferation. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

This compound functions by inhibiting the activity of Pim kinases, which play a crucial role in various cellular processes such as cell cycle regulation and apoptosis. The inhibition of these kinases leads to decreased phosphorylation of key substrates involved in cell survival pathways. Notably, this compound has demonstrated the ability to significantly reduce the phosphorylation of proteins such as BAD and 4EBP1 in multiple myeloma cells, promoting apoptosis and inhibiting tumor growth .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Oral Bioavailability : High oral bioavailability allows for convenient administration.
  • Tolerability : Clinical trials have shown that this compound is well tolerated among patients.
  • Metabolism : The compound undergoes metabolic transformations primarily via cytochrome P450 enzymes, particularly CYP1A1. A notable metabolic pathway involves an intramolecular rearrangement that alters its structure without affecting its stereochemistry .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value
IC50 (Pim Kinase Inhibition) 7 nmol/L (PIM1), 363 nmol/L (PIM2), 69 nmol/L (PIM3)
Kinetic Parameters kcat=8.4 min1k_{cat}=8.4\text{ min}^{-1}, Km=0.6μMK_m=0.6\mu M
Competitive Inhibition Ki Ki=0.9μMK_i=0.9\mu M
Clinical Trial Response Rate Overall Response Rate (ORR): 8.9% in relapsed/refractory multiple myeloma patients

Preclinical Studies

In preclinical models, this compound has shown significant efficacy against multiple myeloma cell lines such as RPMI8226 and MM.1S. In xenograft mouse models, treatment with this compound resulted in substantial tumor growth inhibition, demonstrating its potential as a therapeutic agent for this malignancy .

Clinical Trials

Clinical evaluations have revealed that this compound can effectively reduce tumor burden in patients with relapsed or refractory multiple myeloma. A notable trial reported an ORR of 8.9%, with a disease control rate significantly higher at 72.2% . Adverse effects were manageable, with thrombocytopenia being the most common.

特性

IUPAC Name

5-amino-N-[5-[(4R,5R)-4-amino-5-fluoroazepan-1-yl]-1-methylpyrazol-4-yl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N7OS/c1-29-20(30-7-5-10(21)13(24)6-8-30)14(9-26-29)27-18(31)16-17(25)32-19(28-16)15-11(22)3-2-4-12(15)23/h2-4,9-10,13H,5-8,24-25H2,1H3,(H,27,31)/t10-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVGMQFCYBLTL-ZWNOBZJWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CCC(C(CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C=N1)NC(=O)C2=C(SC(=N2)C3=C(C=CC=C3F)F)N)N4CC[C@H]([C@@H](CC4)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428569-85-0
Record name GDC-0339
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1428569850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0339
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PRJ7DX38T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GDC-0339
Reactant of Route 2
GDC-0339
Reactant of Route 3
GDC-0339
Reactant of Route 4
Reactant of Route 4
GDC-0339
Reactant of Route 5
Reactant of Route 5
GDC-0339
Reactant of Route 6
Reactant of Route 6
GDC-0339

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。